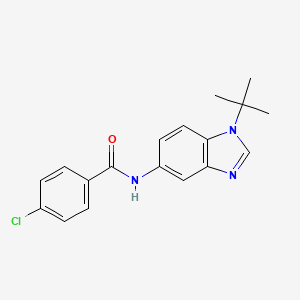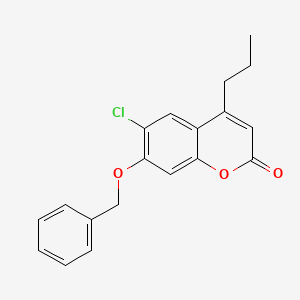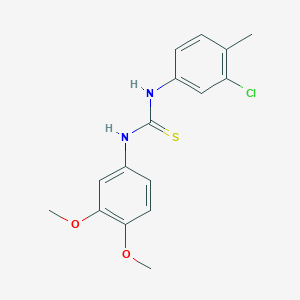
N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide
描述
N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBB is a benzimidazole derivative that has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes.
作用机制
N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of its substrates. This inhibition leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of insulin sensitivity. N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has also been shown to reduce tau phosphorylation, a hallmark of Alzheimer's disease, and improve cognitive function in animal models.
实验室实验的优点和局限性
One of the advantages of using N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide in laboratory experiments is its specificity for GSK-3β, which allows for the selective inhibition of this enzyme without affecting other kinases. However, one limitation of using N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide is its potential toxicity at high concentrations, which can affect cell viability and lead to off-target effects.
未来方向
There are several future directions for the use of N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide in scientific research. One potential application is in the development of novel cancer therapies, where N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide can be used in combination with other drugs to enhance their efficacy. N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide can also be studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, by targeting the underlying pathology of the disease. In addition, N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide can be further optimized for its pharmacokinetic properties to improve its bioavailability and reduce potential toxicity.
合成方法
N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide can be synthesized using different methods, including the reaction of 4-chlorobenzoic acid with 1-tert-butyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using column chromatography to obtain pure N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide.
科学研究应用
N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. The inhibition of GSK-3β activity by N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing tau phosphorylation, a hallmark of the disease. In addition, N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has been studied for its potential use in treating diabetes by improving insulin sensitivity and reducing inflammation.
属性
IUPAC Name |
N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-18(2,3)22-11-20-15-10-14(8-9-16(15)22)21-17(23)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUOVOSLKWNKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324017 | |
| Record name | N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide | |
CAS RN |
497247-81-1 | |
| Record name | N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)


![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)


![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)



![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)